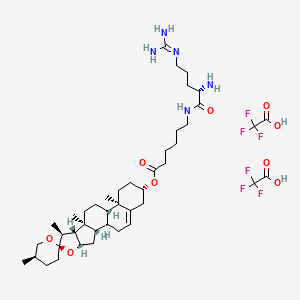

Dios-Arg (diTFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

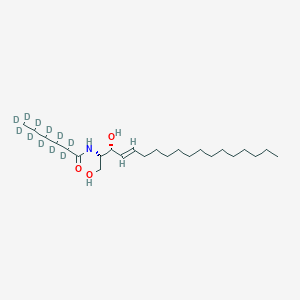

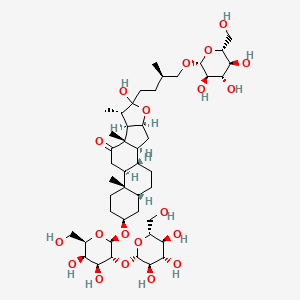

Dios-Arg (diTFA), also known as Dios-Arg trifluoroacetate salt, is a steroid-based cationic lipid. It contains a diosgenin skeleton coupled to an L-arginine head group. This compound is primarily used in the formation of cationic lipid nanoparticles (LNPs) for intracellular transport of small interfering RNA (siRNA) and plasmid DNA (pDNA) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dios-Arg (diTFA) is synthesized by coupling diosgenin with L-arginine. The reaction involves the formation of a complex with plasmid DNA, which decreases plasmid DNA migration in an agarose-gel retardant assay at a charge ratio greater than or equal to 4 . The synthesis typically involves the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods

Industrial production of Dios-Arg (diTFA) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in bulk quantities and is available in various packaging sizes ranging from milligrams to grams .

Analyse Des Réactions Chimiques

Types of Reactions

Dios-Arg (diTFA) undergoes several types of chemical reactions, including:

Complexation: Forms complexes with plasmid DNA and siRNA.

Inhibition: Inhibits HMG-CoA reductase, a rate-limiting enzyme involved in cholesterol biosynthesis.

Common Reagents and Conditions

Common reagents used in reactions involving Dios-Arg (diTFA) include:

Organic Solvents: DMF, DMSO, ethanol.

Major Products Formed

The major products formed from reactions involving Dios-Arg (diTFA) include cationic lipid nanoparticles (LNPs) used for intracellular transport .

Applications De Recherche Scientifique

Dios-Arg (diTFA) has several scientific research applications, including:

Chemistry: Used in the synthesis of cationic lipid nanoparticles for gene delivery.

Biology: Facilitates the transfection of plasmid DNA into cells such as H1299 and HeLa cells.

Medicine: Potential use in gene therapy for delivering therapeutic genes to target cells.

Industry: Used in the production of lipid-based drug delivery systems.

Mécanisme D'action

Dios-Arg (diTFA) exerts its effects by forming complexes with plasmid DNA and siRNA, facilitating their intracellular transport. The compound shows high cytotoxicity, which may be due to the inhibition of HMG-CoA reductase by diosgenin . This inhibition affects cholesterol biosynthesis, leading to cytotoxic effects in cells such as H1299 and HeLa .

Comparaison Avec Des Composés Similaires

Similar Compounds

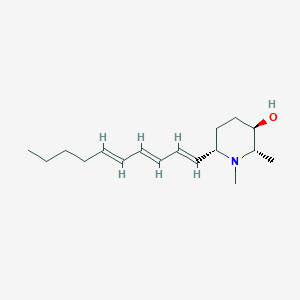

Diosgenin: A natural steroid sapogenin that serves as the base structure for Dios-Arg (diTFA).

L-Arginine: An amino acid that forms the head group of Dios-Arg (diTFA).

Uniqueness

Dios-Arg (diTFA) is unique due to its combination of a diosgenin skeleton and an L-arginine head group, which allows it to form cationic lipid nanoparticles for efficient intracellular transport of genetic material .

Propriétés

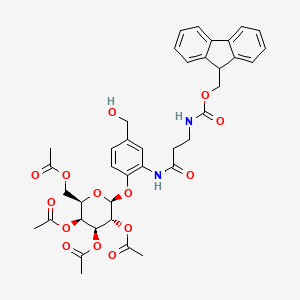

Formule moléculaire |

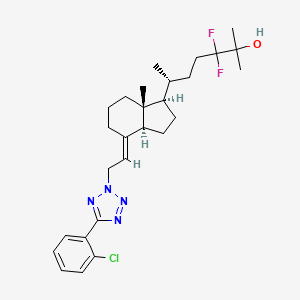

C43H67F6N5O9 |

|---|---|

Poids moléculaire |

912.0 g/mol |

Nom IUPAC |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C39H65N5O5.2C2HF3O2/c1-24-13-18-39(47-23-24)25(2)34-32(49-39)22-30-28-12-11-26-21-27(14-16-37(26,3)29(28)15-17-38(30,34)4)48-33(45)10-6-5-7-19-43-35(46)31(40)9-8-20-44-36(41)42;2*3-2(4,5)1(6)7/h11,24-25,27-32,34H,5-10,12-23,40H2,1-4H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t24-,25+,27+,28-,29+,30+,31+,32+,34+,37+,38+,39-;;/m1../s1 |

Clé InChI |

BUBYULRFSQOIII-XWXJGKJWSA-N |

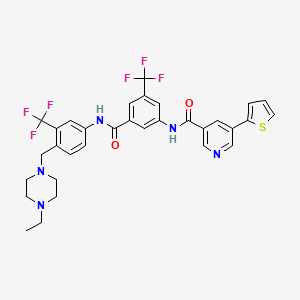

SMILES isomérique |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)N)C)C)C)OC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCCCNC(=O)C(CCCN=C(N)N)N)C)C)C)OC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

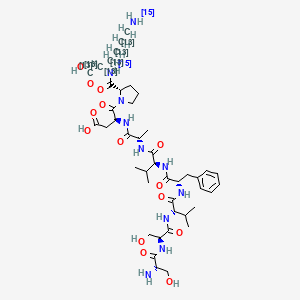

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)